molecular formula C22H23NO4 B2934944 (3R,4R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methylpiperidine-3-carboxylic acid CAS No. 2243515-47-9

(3R,4R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methylpiperidine-3-carboxylic acid

Cat. No. B2934944
CAS RN: 2243515-47-9
M. Wt: 365.429
InChI Key: SYOFANGRIKNSTR-KUHUBIRLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methylpiperidine-3-carboxylic acid, also known as Fmoc-4-Me-D-Pip-OH, is a chemical compound that is widely used in scientific research. It is a derivative of piperidine, which is a heterocyclic organic compound that has a wide range of applications in medicinal chemistry, pharmacology, and biochemistry. Fmoc-4-Me-D-Pip-OH is a white crystalline powder that is soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and is commonly used in peptide synthesis.

Scientific Research Applications

Synthetic Chemistry Applications

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, related to the compound , is widely utilized for the protection of hydroxy-groups in synthetic chemistry, facilitating the synthesis of complex molecules. This protective group is especially valuable due to its stability under various conditions and its ease of removal without affecting sensitive functional groups in the molecule. For instance, it has been applied in the synthesis of oligomers derived from amide-linked neuraminic acid analogues, demonstrating the versatility of Fmoc-protected intermediates in constructing structurally diverse compounds (Mellor & Chan, 1997) (Gregar & Gervay-Hague, 2004).

Peptide Synthesis

In peptide synthesis, the Fmoc group is instrumental as a temporary protecting group for amino acids. This application is critical in solid-phase peptide synthesis (SPPS), where it allows for the sequential addition of amino acids to a growing peptide chain without undesired reactions. The Fmoc group provides a straightforward and efficient method for protecting the amine functionality of amino acids during the synthesis process, which is crucial for the production of peptides and proteins with precise sequences (Fields & Noble, 2009).

Material Science

The compound's structural motif, featuring the fluoren-9-ylmethoxycarbonyl group, finds applications in material science, particularly in the synthesis of polymers and novel materials. For example, it has been used to create new diphenylfluorene-based aromatic polyamides with specific physical properties, such as solubility and thermal stability. These materials are of interest for various technological applications, including advanced coatings, films, and electronic materials (Hsiao, Yang, & Lin, 1999).

properties

IUPAC Name

(3R,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-methylpiperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-14-10-11-23(12-19(14)21(24)25)22(26)27-13-20-17-8-4-2-6-15(17)16-7-3-5-9-18(16)20/h2-9,14,19-20H,10-13H2,1H3,(H,24,25)/t14-,19+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYOFANGRIKNSTR-KUHUBIRLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN(C[C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4R)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methylpiperidine-3-carboxylic acid

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